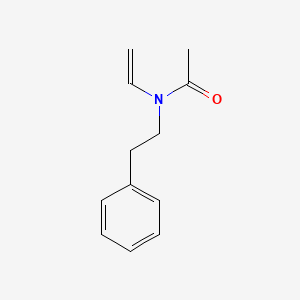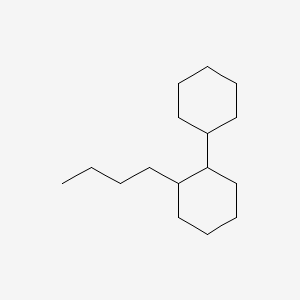
1,1'-Bicyclohexyl, 2-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bicyclohexyl, 2-butyl- is an organic compound with the molecular formula C16H30 It is a derivative of bicyclohexyl, where a butyl group is attached to one of the cyclohexane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Bicyclohexyl, 2-butyl- can be synthesized through several methods. One common approach involves the hydrogenation of carbazole, which yields bicyclohexyl as the main product . Another method involves the exposure of cyclohexane to radiation, resulting in the formation of bicyclohexyl among other hydrocarbons .
Industrial Production Methods
Industrial production of 1,1’-Bicyclohexyl, 2-butyl- typically involves the hydrogenation of aromatic compounds under high pressure and temperature conditions. The process requires catalysts such as palladium or platinum to facilitate the hydrogenation reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Bicyclohexyl, 2-butyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it back to its parent hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Cyclohexane and cyclohexene.
Substitution: Halogenated bicyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Bicyclohexyl, 2-butyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,1’-Bicyclohexyl, 2-butyl- involves its interaction with molecular targets through various pathways:
Hydrogen Transfer: The compound undergoes hydrogen transfer reactions, leading to the formation of different products.
β-Scission: This reaction involves the breaking of carbon-carbon bonds, resulting in smaller hydrocarbon fragments.
Isomerization: The compound can undergo structural rearrangements to form different isomers.
Dehydrogenation: Removal of hydrogen atoms leads to the formation of unsaturated hydrocarbons.
Vergleich Mit ähnlichen Verbindungen
1,1’-Bicyclohexyl, 2-butyl- can be compared with other similar compounds such as:
Bicyclohexyl: Similar in structure but lacks the butyl group, making it less versatile in certain applications.
Cyclohexylcyclohexane: Another derivative of bicyclohexyl with different substituents, offering varied chemical properties.
Dicyclohexyl: Similar to bicyclohexyl but with different physical and chemical properties due to the absence of additional substituents.
Eigenschaften
Molekularformel |
C16H30 |
|---|---|
Molekulargewicht |
222.41 g/mol |
IUPAC-Name |
1-butyl-2-cyclohexylcyclohexane |
InChI |
InChI=1S/C16H30/c1-2-3-9-14-12-7-8-13-16(14)15-10-5-4-6-11-15/h14-16H,2-13H2,1H3 |
InChI-Schlüssel |
NUHOLGQIGHXQAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCCCC1C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)

![5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13796686.png)
![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)
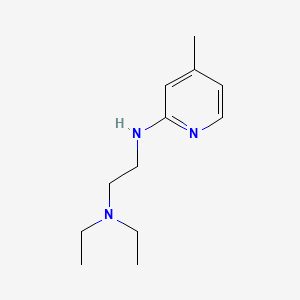
![Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine](/img/structure/B13796712.png)
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)
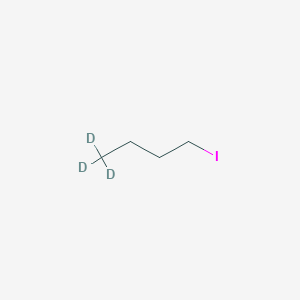
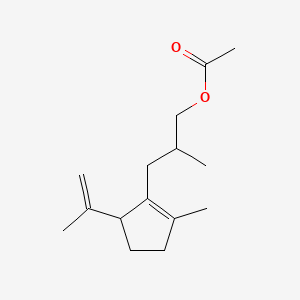
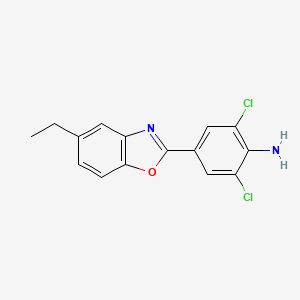
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B13796741.png)
